molecular formula C10H11N3S2 B1676852 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 65373-29-7

5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B1676852
CAS RN: 65373-29-7
M. Wt: 237.3 g/mol
InChI Key: KFLNRVSOQJTXDG-UHFFFAOYSA-N
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Description

5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .


Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .


Molecular Structure Analysis

The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .


Physical And Chemical Properties Analysis

5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .

Scientific Research Applications

Ultrasound-Assisted Synthesis

Erdogan (2018) explored the use of ultrasound to improve the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. This study demonstrated that ultrasound can increase the efficiency of reactions and serve as an alternative to conventional methods. Computational studies using density functional theory (DFT) calculations were also conducted to investigate the reactions and chemical species involved, providing insights into the best computational techniques for simulating these molecules and reactions (Erdogan, 2018).

Antimicrobial and Antifungal Activity

Research by Gür et al. (2020) highlighted the design and synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Notably, some compounds showed significant DNA protective ability and strong antimicrobial activity against specific strains, suggesting potential for development into antimicrobial agents (Gür et al., 2020).

Anticancer Activity

Several studies have focused on the anticancer potential of 1,3,4-thiadiazole derivatives. Naskar et al. (2015) synthesized Schiff bases of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity in vivo, demonstrating significant inhibition of tumor growth and an increase in lifespan in treated mice (Naskar et al., 2015). Similarly, Chandra Sekhar et al. (2019) designed and synthesized novel 1,3,4-thiadiazole derivatives as anticancer and antitubercular agents, with some compounds showing significant in vitro antitumor activities against breast cancer and normal human cell lines (Chandra Sekhar et al., 2019).

Corrosion Inhibition

Zhang et al. (2019) investigated the use of thiadiazole derivatives as corrosion inhibitors for mild steel in CO2-saturated oilfield produced water. The study found that these compounds, including 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, exhibited high inhibition efficiencies, making them potential candidates for protecting pipelines during oil and gas extraction (Zhang et al., 2019).

Safety And Hazards

5-Benzylthio-1H-tetrazole may cause respiratory irritation, serious eye irritation, serious eye damage, and skin irritation . It is also a flammable solid .

properties

IUPAC Name

5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNRVSOQJTXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide in ethanol (prepared by adding 13.5 g of anhydrous sodium methoxide to 300 ml of absolute ethanol) was added 31 g of 2-methylamino-5-mercapto-1,3,4-thiadiazole. After stirring for 15 min. at room temperature, 36 g of benzyl bromide was added to the homogeneous solution and the reaction heated to reflux of 4 hrs. At the end of the reflux period, most of the ethanol was removed at reduced pressure, water was added and the reaction extracted with ethyl acetate, which was washed with water and saturated NaCl, then dried over Na2SO4. Removal of the solvent gave a viscous oil which was crystallized from a mixture of ether and petroleum ether to give 29.7 g of 2-methylamino-5-benzylthio-1,3,4-thiadiazole, MP 87°-89° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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